molecular formula C8H18Cl2N2O B1473956 1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride CAS No. 2097979-19-4

1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride

Cat. No.: B1473956
CAS No.: 2097979-19-4
M. Wt: 229.14 g/mol
InChI Key: XTFADZWIOUHQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2O and its molecular weight is 229.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-piperidin-3-ylazetidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-5-10(6-8)7-2-1-3-9-4-7;;/h7-9,11H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFADZWIOUHQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine and azetidine moieties, which contribute to its interaction with various biological targets. The compound's chemical structure allows it to participate in numerous biochemical pathways, influencing enzyme activity, cell signaling, and gene expression.

The mechanism of action of this compound involves several key processes:

  • Enzyme Interaction : The compound has been shown to interact with enzymes such as acetylcholinesterase, inhibiting the breakdown of acetylcholine and potentially enhancing cholinergic signaling.
  • Cell Signaling Pathways : It modulates various signaling pathways related to cell proliferation and apoptosis, indicating its role in cellular regulation.
  • Biochemical Activity : The compound influences biochemical reactions by interacting with proteins and other biomolecules, which can lead to changes in metabolic processes.

Antioxidant Activity

Preliminary studies suggest that related piperidine compounds possess significant antioxidant properties , capable of scavenging free radicals and reducing oxidative stress. This activity is particularly relevant in the context of diseases such as cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity Comparison

CompoundAssay TypeActivity Level
Compound ADPPH ScavengingModerate
Compound BABTS AssayHigh
1-(Piperidin-3-yl)azetidin-3-olTBDTBD

Cellular Effects

Research indicates that this compound can influence various cell types by modulating:

  • Gene Expression : Changes in gene expression patterns have been observed, which may relate to therapeutic outcomes in disease models.
  • Cellular Metabolism : The compound affects metabolic pathways by interacting with cytochrome P450 enzymes, crucial for drug metabolism .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vivo Studies : In animal models, varying dosages have demonstrated therapeutic effects, including enzyme inhibition and modulation of signaling pathways. For example, lower doses resulted in significant biological responses without adverse effects .
  • Stability Studies : The compound's stability under different environmental conditions (pH, temperature) has been evaluated, indicating that it maintains its activity over extended periods despite potential degradation factors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.